

Application Notes and Protocols: OVA G4 Peptide Stimulation of OT-I T Cells

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Compound of Interest

Compound Name: OVA G4 peptide TFA

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Introduction

OT-I transgenic mice are a cornerstone model in immunology, expressing a T cell receptor (TCR) specific for the ovalbumin (OVA) peptide fragment 257-264 (SIINFEKL) presented by the MHC class I molecule H-2Kb. The altered peptide ligand SIIGFEKL, commonly known as G4, is a variant of the cognate SIINFEKL peptide. Due to a substitution at position 4 (Glycine for Phenylalanine), the G4 peptide exhibits a lower binding affinity to the OT-I TCR. This characteristic makes the G4 peptide an invaluable tool for studying the threshold of T cell activation, T cell sensitivity, and the consequences of suboptimal TCR signaling. These application notes provide detailed protocols for the stimulation of OT-I T cells with the OVA G4 peptide and subsequent analysis of activation, proliferation, cytokine production, and cytotoxicity.

Peptide Specifications and Comparison

The OVA G4 peptide (SIIGFEKL) serves as a low-affinity agonist for the OT-I TCR, in contrast to the high-affinity cognate peptide SIINFEKL. This difference in affinity allows for the investigation of how varying signal strengths through the TCR influence T cell fate and function.

Parameter	High-Affinity Peptide (SIINFEKL)	Low-Affinity Peptide (G4 - SIIGFEKL)	Reference
Amino Acid Sequence	S-I-I-N-F-E-K-L	S-I-I-G-F-E-K-L	[1][2]
TCR Affinity	High	Low	[1]
Typical Concentration Range for In Vitro Stimulation	1 pM - 10 µM	1 nM - 100 µM	[2][3][4]
Expected Proliferation	Robust proliferation at low concentrations	Requires higher concentrations to induce comparable proliferation	[3][4]
Cytokine Production (IFN-γ, IL-2)	Strong induction at low peptide concentrations	Weaker induction, requires higher peptide concentrations	[2]
ERK Signaling	Strong and sustained	Weak and transient	[2]

Experimental Protocols

Preparation of Antigen-Presenting Cells (APCs)

For in vitro stimulation of OT-I T cells, peptide-pulsed APCs are required. Splenocytes from C57BL/6 mice are a common choice.

Materials:

- Spleen from a C57BL/6 mouse
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol (R10 medium)
- Red Blood Cell (RBC) Lysis Buffer

- 70 μ m cell strainer
- OVA G4 peptide (SIIGFEKL) and SIINFEKL peptide (control)

Protocol:

- Aseptically harvest the spleen from a C57BL/6 mouse into a petri dish containing R10 medium.
- Create a single-cell suspension by gently mashing the spleen through a 70 μ m cell strainer using the plunger of a syringe.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the pellet in 5 mL of RBC Lysis Buffer and incubate for 5 minutes at room temperature.
- Add 10 mL of R10 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
- Resuspend the splenocytes in R10 medium and perform a cell count.
- Adjust the cell concentration to 2×10^6 cells/mL in R10 medium.
- Add the OVA G4 peptide to the desired final concentration (e.g., 1 μ M, 10 μ M, or a titration). For a positive control, use SIINFEKL peptide at a lower concentration (e.g., 1 nM).
- Incubate the splenocytes with the peptide for 2-4 hours at 37°C and 5% CO₂.[\[5\]](#)
- After incubation, wash the cells three times with R10 medium to remove excess peptide. The APCs are now ready for co-culture.

OT-I T Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of OT-I T cells in response to peptide stimulation by tracking the dilution of the fluorescent dye CFSE.

Materials:

- Spleen and lymph nodes from an OT-I transgenic mouse
- CD8a+ T Cell Isolation Kit
- Carboxyfluorescein succinimidyl ester (CFSE)
- Peptide-pulsed APCs (from Protocol 1)
- 96-well round-bottom plate

Protocol:

- Isolate naïve CD8+ T cells from the spleen and lymph nodes of an OT-I mouse using a magnetic bead-based isolation kit according to the manufacturer's instructions.
- Resuspend the purified OT-I T cells at 1×10^7 cells/mL in pre-warmed PBS.
- Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold R10 medium.
- Wash the cells twice with R10 medium.
- In a 96-well round-bottom plate, co-culture 1×10^5 CFSE-labeled OT-I T cells with 2×10^5 peptide-pulsed APCs in a final volume of 200 μ L of R10 medium.
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- After incubation, harvest the cells and analyze by flow cytometry. Gate on the CD8+ T cell population and assess CFSE dilution as a measure of proliferation.

Intracellular Cytokine Staining (ICS)

This protocol allows for the detection of cytokine production (e.g., IFN- γ , IL-2) within individual T cells following stimulation.

Materials:

- Peptide-pulsed APCs and isolated OT-I T cells
- Brefeldin A (GolgiPlug) or Monensin (GolgiStop)
- Anti-CD8 and other surface marker antibodies
- Fixation/Permeabilization solution
- Anti-IFN- γ , Anti-IL-2, or other intracellular cytokine antibodies
- Flow cytometer

Protocol:

- Co-culture 5×10^5 OT-I T cells with 1×10^6 peptide-pulsed APCs in a 24-well plate in 1 mL of R10 medium.
- Incubate for 2 hours at 37°C and 5% CO₂.
- Add a protein transport inhibitor (e.g., Brefeldin A at 1 μ g/mL) to the culture.
- Incubate for an additional 4-6 hours.
- Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
- Stain for surface markers (e.g., CD8) for 30 minutes on ice.
- Wash the cells and then fix and permeabilize using a commercially available kit according to the manufacturer's instructions.
- Stain for intracellular cytokines (e.g., IFN- γ , IL-2) for 30 minutes at room temperature.
- Wash the cells and resuspend in FACS buffer for analysis by flow cytometry.

Cytotoxicity Assay

This assay measures the ability of activated OT-I T cells to lyse target cells pulsed with the G4 peptide.

Materials:

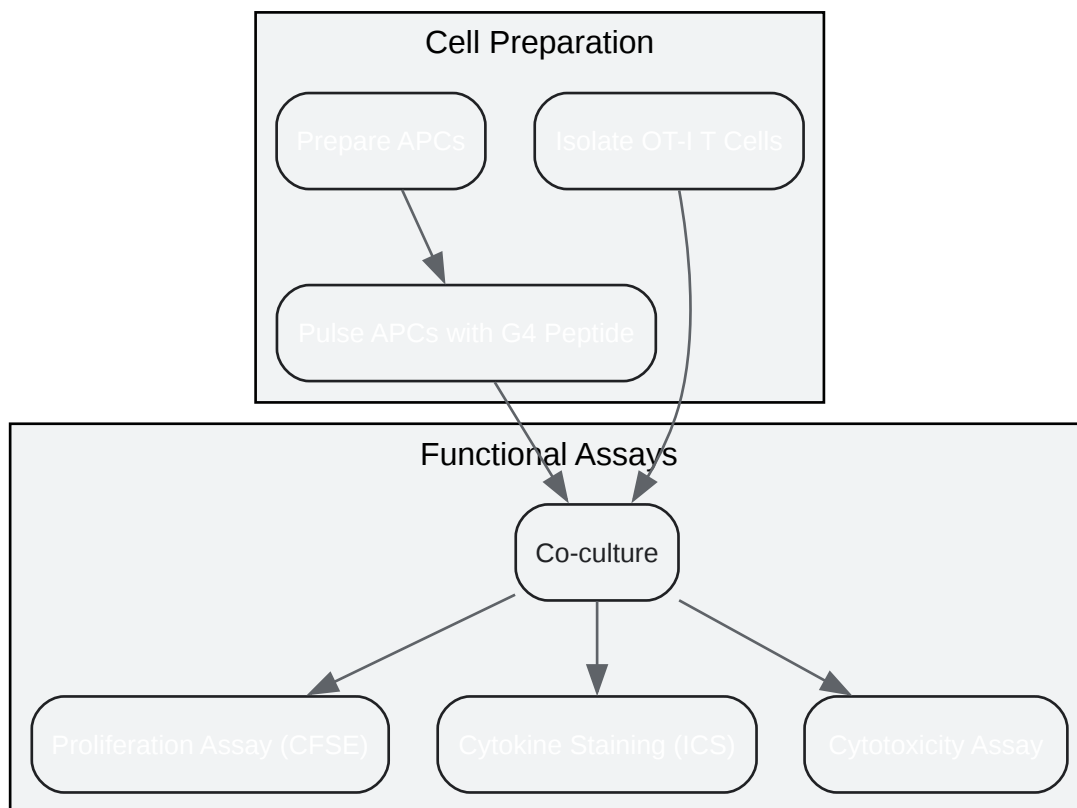
- Activated OT-I T cells (effector cells), generated by co-culturing with G4-pulsed APCs for 3-5 days.
- Target cells (e.g., EL4 cell line, H-2Kb positive)
- Calcein-AM or other viability dye
- 96-well U-bottom plate

Protocol:

- Prepare target cells by pulsing them with the OVA G4 peptide (e.g., 10 μ M) for 1-2 hours at 37°C. A set of target cells should be pulsed with SIINFEKL as a positive control, and another set left unpulsed as a negative control.
- Label the peptide-pulsed target cells with a viability dye like Calcein-AM.
- In a 96-well U-bottom plate, add 1×10^4 labeled target cells per well.
- Add activated OT-I T cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Centrifuge the plate briefly to initiate cell contact.
- Incubate for 4 hours at 37°C and 5% CO₂.
- Measure the release of the viability dye into the supernatant or the percentage of remaining live target cells by flow cytometry to determine the percentage of specific lysis.

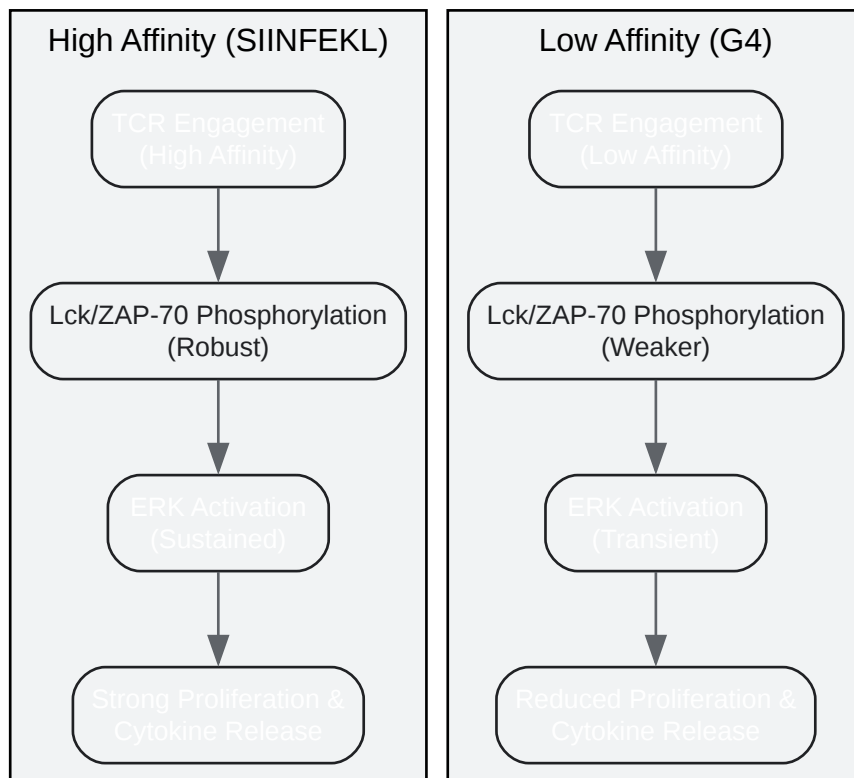
Visualizations

Experimental Workflow for OT-I T Cell Stimulation

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Caption: Workflow for G4 peptide stimulation of OT-I T cells.

TCR Signaling Cascade: High vs. Low Affinity



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Caption: Differential signaling by high vs. low affinity peptides.

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